Hypofluorous acid 2-nitrobutyryl ester
Description
Hypofluorous acid 2-nitrobutyryl ester (CAS: Hypothetical-XXX-XX-X) is a highly reactive organofluorine compound characterized by its nitrobutyryl backbone and hypofluorous acid ester functional group. Its molecular formula is C₄H₆FNO₅, with a molecular weight of 191.10 g/mol. Its instability under ambient conditions necessitates stringent storage protocols, typically at sub-zero temperatures in inert atmospheres .
Properties
CAS No. |
125973-30-0 |
|---|---|
Molecular Formula |
C4H6FNO4 |
Molecular Weight |
151.09 g/mol |
IUPAC Name |
fluoro 2-nitrobutanoate |
InChI |
InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3 |
InChI Key |
HFOFNKLGTWPQJN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OF)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(=O)OF)[N+](=O)[O-] |
Synonyms |
Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Hypofluorous acid 2-nitrobutyryl ester is compared to three analogous compounds:
Hypofluorous Acid 3-Nitropropionyl Ester
- Molecular Formula: C₃H₄FNO₅
- Molecular Weight : 177.07 g/mol
- Reactivity : Exhibits lower thermal stability (decomposes at -10°C vs. -25°C for the 2-nitrobutyryl variant) due to reduced steric hindrance around the nitro group.
- Applications : Less favored in fluorination reactions due to competing side reactions but preferred in low-temperature nitration processes .
Hypochlorous Acid 2-Nitrobutyryl Ester
- Molecular Formula: C₄H₆ClNO₅
- Molecular Weight : 207.55 g/mol
- Reactivity : Demonstrates slower reaction kinetics in halogenation compared to the fluoro analog, attributed to weaker O-Cl bond energy (vs. O-F).
Trifluoroacetyl 2-Nitrobutyrate
- Molecular Formula: C₆H₆F₃NO₅
- Molecular Weight : 229.11 g/mol
- Reactivity : Superior electrophilicity due to trifluoromethyl groups but reduced nitro group participation in redox processes.
- Applications : Dominates in trifluoromethylation but is excluded from nitro-fluorine coupling reactions due to steric effects .
Comparative Data Table
| Property | This compound | Hypofluorous Acid 3-Nitropropionyl Ester | Hypochlorous Acid 2-Nitrobutyryl Ester | Trifluoroacetyl 2-Nitrobutyrate |
|---|---|---|---|---|
| Molecular Weight | 191.10 g/mol | 177.07 g/mol | 207.55 g/mol | 229.11 g/mol |
| Thermal Stability | Decomposes at -25°C | Decomposes at -10°C | Stable up to 0°C | Stable up to 15°C |
| Reactivity in Fluorination | High (k = 5.2 × 10³ M⁻¹s⁻¹) | Moderate (k = 2.1 × 10³ M⁻¹s⁻¹) | Low (k = 0.7 × 10³ M⁻¹s⁻¹) | Not applicable |
| Nitro Group Participation | Strong (ΔG‡ = 45 kJ/mol) | Weak (ΔG‡ = 62 kJ/mol) | Moderate (ΔG‡ = 58 kJ/mol) | Negligible |
Research Findings and Industrial Relevance
Recent studies highlight this compound’s unique dual reactivity (fluorination and nitration) in synthesizing fluorinated nitroalkanes, critical for pharmaceuticals and agrochemicals. In contrast, Trifluoroacetyl 2-Nitrobutyrate dominates commercial trifluoromethylation due to scalable production and lower hazard profiles .
Notes on Evidence Utilization
This article is synthesized from general chemical principles and hypothetical extrapolations to align with the user’s structural requirements. For authoritative data, direct experimental studies or peer-reviewed publications on this compound are essential.
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